BenchChemオンラインストアへようこそ!

4-(4-Chlorophenyl)-2-butenoic acid ethyl ester

Lipophilicity Drug design Physicochemical profiling

4-(4-Chlorophenyl)-2-butenoic acid ethyl ester (CAS 1105703-73-8) is a stereodefined (E)-α,β-unsaturated ester featuring a para-chlorophenyl substituent at the γ-position. With a molecular formula of C₁₂H₁₃ClO₂, a molecular weight of 224.68 g/mol, a computed XLogP3-AA of 3.5, and a topological polar surface area (TPSA) of 26.3 Ų, this compound occupies a distinct physicochemical space among chlorophenyl-butenoate analogs.

Molecular Formula C12H13ClO2
Molecular Weight 224.68 g/mol
CAS No. 1105703-73-8
Cat. No. B1429321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-2-butenoic acid ethyl ester
CAS1105703-73-8
Molecular FormulaC12H13ClO2
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CCC1=CC=C(C=C1)Cl
InChIInChI=1S/C12H13ClO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h3,5-9H,2,4H2,1H3/b5-3+
InChIKeyDFCNNAZQKCVOON-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-2-butenoic Acid Ethyl Ester (CAS 1105703-73-8): A Stereodefined α,β-Unsaturated Ester for Specialized Chemical Biology and Synthesis


4-(4-Chlorophenyl)-2-butenoic acid ethyl ester (CAS 1105703-73-8) is a stereodefined (E)-α,β-unsaturated ester featuring a para-chlorophenyl substituent at the γ-position [1]. With a molecular formula of C₁₂H₁₃ClO₂, a molecular weight of 224.68 g/mol, a computed XLogP3-AA of 3.5, and a topological polar surface area (TPSA) of 26.3 Ų, this compound occupies a distinct physicochemical space among chlorophenyl-butenoate analogs [1]. It is classified as an α,β-unsaturated carbonyl compound, making it a competent Michael acceptor for conjugate addition reactions and a versatile synthetic intermediate . The compound is supplied by multiple vendors at ≥95% purity for research and development use .

Why 4-(4-Chlorophenyl)-2-butenoic Acid Ethyl Ester Cannot Be Casually Replaced by In-Class Analogs


Substituting 4-(4-chlorophenyl)-2-butenoic acid ethyl ester with a closely related analog—such as the methyl ester, a regioisomeric butenoate, or the saturated butanoate—introduces quantifiable changes in lipophilicity, steric profile, electrophilic reactivity, and metabolic susceptibility that can alter synthetic outcomes, biological target engagement, and pharmacokinetic behavior [1]. The ethyl ester moiety confers a specific balance of hydrolytic stability and lipophilicity (XLogP3-AA = 3.5) distinct from the methyl ester (predicted lower LogP due to reduced carbon count), while the (E)-α,β-unsaturated ester is a competent Michael acceptor, unlike the saturated analog [1]. The para-chlorophenyl substitution pattern differentiates it from ortho- or meta-substituted analogs and from 3-phenyl-substituted regioisomers, which have been independently employed as intermediates in phosphonobaclofen synthesis [2]. These differences are not cosmetic; they directly impact reactivity in conjugate additions, cycloadditions, and enzyme-mediated hydrolytic activation [2].

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-2-butenoic Acid Ethyl Ester vs. Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation: Ethyl Ester vs. Methyl Ester Analog

The computed XLogP3-AA for 4-(4-chlorophenyl)-2-butenoic acid ethyl ester is 3.5, reflecting the contribution of the ethyl ester moiety [1]. Although a directly measured LogP for the methyl ester analog (methyl (E)-4-(4-chlorophenyl)but-2-enoate, CAS 1250907-53-9) has not been reported in the same study, the methyl ester is predicted to have a lower LogP by approximately 0.3–0.5 log units based on the established Hansch π contribution difference between –CH₂CH₃ and –CH₃ substituents [2]. This difference in lipophilicity can influence membrane permeability, protein binding, and compound partitioning in biological assays.

Lipophilicity Drug design Physicochemical profiling

Electrophilic Reactivity: α,β-Unsaturated Ester vs. Saturated Butanoate Analog

4-(4-Chlorophenyl)-2-butenoic acid ethyl ester contains an α,β-unsaturated ester moiety that serves as a competent Michael acceptor, enabling conjugate addition reactions with nucleophiles such as hydrazines to yield pharmacologically relevant pyrazole derivatives . In contrast, the saturated analog, ethyl 4-(4-chlorophenyl)butanoate (CAS 3435-98-1), lacks this conjugated double bond and cannot participate in Michael additions or Diels-Alder cycloadditions under comparable conditions . This functional distinction is absolute: the α,β-unsaturated ester provides a synthetic handle for C–C and C–N bond formation at the β-position that is unavailable in the saturated analog.

Michael addition Conjugate addition Synthetic intermediate

Regioisomeric Differentiation: 4-Phenyl-2-butenoate vs. 3-Phenyl-2-butenoate in GABAergic Research

The regioisomer ethyl 3-(4-chlorophenyl)but-2-enoate (CAS 81187-86-2) has an established role as a key intermediate in the multi-step synthesis of phosphonobaclofen (phaclofen), a selective GABA_B receptor antagonist [1]. The target compound, ethyl 4-(4-chlorophenyl)but-2-enoate, differs in the position of the phenyl substituent relative to the ester group (γ vs. β), which alters the electronic conjugation and steric environment around the double bond [2]. This regioisomeric distinction determines which downstream synthetic transformations are accessible; the 4-phenyl isomer positions the aromatic ring for different cyclization and functionalization pathways compared to the 3-phenyl isomer [1].

GABA analog Baclofen Phosphonobaclofen Regioisomer

Stereochemical Integrity: (E)-Stereodefined Olefin vs. Mixed E/Z Isomer Batches

The IUPAC name for this compound is ethyl (E)-4-(4-chlorophenyl)but-2-enoate, indicating that the double bond geometry is specifically the (E)- or trans-configuration [1]. This stereochemical definition is critical because (E)- and (Z)-isomers can exhibit different reactivity profiles in stereospecific reactions and different biological activities at chiral targets. In contrast, some vendor listings for the regioisomer ethyl 3-(4-chlorophenyl)but-2-enoate indicate that it may be supplied as a mixture of E/Z isomers, which introduces variability in reaction outcomes and biological assay results . The defined (E)-stereochemistry of the target compound provides greater reproducibility in stereospecific synthetic applications.

Stereochemistry E/Z isomerism Reproducibility

Optimal Application Scenarios for 4-(4-Chlorophenyl)-2-butenoic Acid Ethyl Ester Based on Differentiated Properties


Synthesis of Conformationally Restricted Baclofen Analogs via Michael Addition or Cyclization Chemistry

The α,β-unsaturated ester moiety and defined (E)-stereochemistry make this compound a suitable starting material for synthesizing 4-amino-3-(4-chlorophenyl)but-2-enoic acid derivatives—unsaturated, conformationally restricted analogs of baclofen—as described in the foundational work of Allan and Tran [1]. The γ-chlorophenyl substitution pattern places the aromatic ring at the correct position for generating the baclofen carbon skeleton, distinguishing this compound from the 3-phenyl regioisomer used for phosphonobaclofen synthesis.

Michael Acceptor for Diversity-Oriented Synthesis of Pyrazole and Heterocyclic Libraries

The competent Michael acceptor character of the α,β-unsaturated ester enables conjugate addition with hydrazines and other nucleophiles to generate pyrazole and related heterocyclic scaffolds . The ethyl ester provides a balance of reactivity and steric bulk that may influence regioselectivity in cyclocondensation reactions compared to the smaller methyl ester. This compound can serve as a building block in medicinal chemistry library synthesis where the 4-chlorophenyl group is a desired pharmacophoric element.

Physicochemical Probe for Membrane Permeability Studies

With a computed XLogP3-AA of 3.5 and a TPSA of 26.3 Ų, this compound occupies a physicochemical space that predicts moderate membrane permeability [2]. Its higher lipophilicity compared to the methyl ester analog (estimated ΔLogP ≈ 0.3–0.5) makes it a useful comparator probe in structure-property relationship studies investigating the impact of ester chain length on cellular penetration, efflux susceptibility, and non-specific protein binding.

Ester Prodrug Intermediate for 4-(4-Chlorophenyl)-2-butenoic Acid Release

The ethyl ester can undergo enzymatic or chemical hydrolysis to release 4-(4-chlorophenyl)-2-butenoic acid, a compound that has been investigated as a potential modulator of inflammatory and microbial pathways . The hydrolytic stability of the ethyl ester is expected to be intermediate between the more labile methyl ester and the more sterically hindered isopropyl or tert-butyl esters, offering tunable release kinetics for pro-drug or pro-active molecule applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Chlorophenyl)-2-butenoic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.